molecular formula C7H9N3O B8532724 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B8532724
M. Wt: 151.17 g/mol
InChI Key: FBQYRJYONKJIOL-UHFFFAOYSA-N
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Patent
US07879849B2

Procedure details

Under a nitrogen atmosphere, triethylamine (17.9 g, 177 mmol) was added to a slurry of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxamide (7.0 g, 41.4 mmol) in dichloromethane (70 mL). The mixture was cooled in an ice bath and then a solution of trifluoroacetic anhydride (15.6 g, 74.2 mmol) in dichloromethane (70 mL) was added over a period of 10 minutes. All of the solids dissolved to provide a cloudy solution. After 1 hour additional triethylamine (70.6 mmol) was added and the reaction mixture was cooled in an ice bath. Trifluoroacetic anhydride (35.3 mmol) was added neat over a period of 5 minutes. The reaction mixture was stirred for 10 minutes then the ice bath was removed and the reaction mixture was stirred for 30 minutes. The reaction mixture was diluted with 2 M aqueous sodium carbonate (100 mL) and water (100 mL) then extracted with chloroform (×3). The extracts were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 11.5 g of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carbonitrile a brown oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
70.6 mmol
Type
reactant
Reaction Step Three
Quantity
35.3 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][CH2:9][CH2:10][N:11]1[C:15]([CH3:16])=[CH:14][C:13]([C:17]([NH2:19])=O)=[N:12]1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl>[OH:8][CH2:9][CH2:10][N:11]1[C:15]([CH3:16])=[CH:14][C:13]([C:17]#[N:19])=[N:12]1

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 g
Type
reactant
Smiles
OCCN1N=C(C=C1C)C(=O)N
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
70.6 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
35.3 mmol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
DISSOLUTION
Type
DISSOLUTION
Details
All of the solids dissolved
CUSTOM
Type
CUSTOM
Details
to provide a cloudy solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 2 M aqueous sodium carbonate (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with chloroform (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCCN1N=C(C=C1C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 183.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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